![molecular formula C18H18FN3O B2690848 (S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol CAS No. 1353998-32-9](/img/structure/B2690848.png)
(S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C18H18FN3O and its molecular weight is 311.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol, a compound with the molecular formula C18H18FN3O and CAS number 225117-60-2, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings regarding its biological activity, including antibacterial properties, potential as an immunotherapy agent, and other pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C18H18FN3O |
Molecular Weight | 311.35 g/mol |
CAS Number | 225117-60-2 |
Synonyms | This compound |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various imidazole derivatives, including those structurally related to this compound. For example, compounds with similar imidazole frameworks have demonstrated significant activity against Gram-positive and Gram-negative bacteria.
In one study, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli using the agar disc-diffusion method. The results indicated that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 11 nM against resistant strains, suggesting a robust antibacterial profile that may extend to this compound as well .
Immunomodulatory Potential
The compound's structure suggests potential interactions with immune checkpoint proteins, particularly PD-1/PD-L1 pathways critical in cancer immunotherapy. Research into small molecule inhibitors targeting these pathways has revealed that modifications in benzimidazole structures can enhance binding affinity and efficacy against tumors expressing PD-L1. This positions this compound as a candidate for further investigation in cancer treatment strategies .
Neuropharmacological Effects
Preliminary studies indicate that compounds similar to this compound may influence neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating mood disorders or cognitive impairments. Compounds exhibiting selective activity on serotonin receptors have been linked to pro-cognitive and anxiolytic effects .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various imidazole derivatives, including those structurally related to this compound. The findings showed:
Bacteria | MIC (nM) |
---|---|
Staphylococcus aureus | 44 |
Methicillin-resistant S. aureus | 180 |
Escherichia coli | 360 |
These results indicate that the compound could be effective against resistant strains, warranting further exploration into its mechanism of action .
Evaluation of Immunotherapy Potential
In a study focusing on PD-L1 inhibitors, compounds similar to this compound were screened for their ability to disrupt PD-L1 dimerization. The results suggested that modifications in the benzimidazole core could enhance binding efficiency, indicating a promising direction for developing novel immunotherapeutics .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to (S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol exhibit significant anticancer properties. For instance, studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Study | Compound | Cancer Type | IC50 Value (µM) |
---|---|---|---|
Alegaon et al. (2023) | PYZ43 | Breast Cancer | 0.5 |
Murahari et al. (2023) | PYZ30 | Colon Cancer | 0.8 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects, particularly as a COX-II inhibitor. COX-II inhibitors are crucial in managing pain and inflammation without the gastrointestinal side effects associated with traditional NSAIDs.
Study | Compound | COX-II Inhibition IC50 (µM) |
---|---|---|
Chavan et al. (2023) | PYZ34 | 0.4 |
Eren et al. (2023) | PYZ37 | 0.2 |
Neuroprotective Effects
Recent studies suggest that similar compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of neuroinflammatory pathways.
Case Study 1: Anticancer Screening
A study conducted by Bandgar et al. explored a series of benzimidazole derivatives, including this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, particularly those resistant to conventional therapies.
Case Study 2: COX-II Inhibition
In a comparative study on COX-II inhibitors, researchers evaluated the efficacy of several benzimidazole derivatives against standard drugs like Celecoxib. The findings revealed that certain derivatives exhibited superior selectivity and potency, indicating their potential as safer alternatives for chronic pain management.
Eigenschaften
IUPAC Name |
(3S)-1-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c19-14-5-3-4-13(10-14)11-22-17-7-2-1-6-16(17)20-18(22)21-9-8-15(23)12-21/h1-7,10,15,23H,8-9,11-12H2/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUBERKYDYSJPD-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.